molecular formula C20H25N3O2 B5884841 N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide

N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide

Cat. No. B5884841
M. Wt: 339.4 g/mol
InChI Key: UMPNOCDEKATPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide, commonly known as a compound named NEB, is a synthetic small molecule that has gained attention in the scientific community for its potential use in cancer research. NEB is a benzamide derivative that has been shown to have anti-tumor properties, making it a promising candidate for cancer treatment.

Mechanism of Action

NEB has been shown to bind to the ATP-binding site of HSP90, which is necessary for its activity. By inhibiting the activity of HSP90, NEB disrupts the function of multiple signaling pathways that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects
NEB has been shown to have minimal toxicity in normal cells, indicating that it may be a safe and effective treatment for cancer. In addition to its anti-tumor properties, NEB has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of NEB is its specificity for HSP90, which makes it a promising candidate for cancer treatment. However, NEB's mechanism of action is not fully understood, and more research is needed to determine its efficacy in vivo. Additionally, NEB's low solubility in water may limit its use in certain experiments.

Future Directions

There are several future directions for NEB research. One potential application is in combination therapy with other anti-cancer drugs, as NEB has been shown to enhance the efficacy of certain chemotherapy agents. Additionally, more research is needed to determine the optimal dosage and administration of NEB in order to maximize its therapeutic potential. Finally, further studies are needed to determine the safety and efficacy of NEB in vivo, which will be necessary for its eventual clinical use.

Synthesis Methods

NEB can be synthesized through a series of reactions starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxybenzoyl chloride with 4-ethylpiperazine in the presence of a base, followed by the reaction with 4-aminophenylboronic acid in the presence of a palladium catalyst. The final product is purified through column chromatography to obtain pure NEB.

Scientific Research Applications

NEB has been shown to have anti-tumor properties in various cancer cell lines, including breast, lung, and prostate cancer. It has been proposed to work by inhibiting the activity of the protein HSP90, which is involved in the growth and survival of cancer cells. NEB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-22-12-14-23(15-13-22)18-8-6-17(7-9-18)21-20(24)16-4-10-19(25-2)11-5-16/h4-11H,3,12-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPNOCDEKATPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide

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